molecular formula C7H12O2 B3178493 (E)-5-methylhex-3-enoic acid CAS No. 59320-76-2

(E)-5-methylhex-3-enoic acid

Cat. No.: B3178493
CAS No.: 59320-76-2
M. Wt: 128.17 g/mol
InChI Key: CIBMDQOEVWDTDT-UHFFFAOYSA-N
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Description

(E)-5-methylhex-3-enoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a double bond between the third and fourth carbon atoms and a methyl group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-5-methylhex-3-enoic acid can be synthesized through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of (E)-5-methylhex-3-en-1-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid . Another method involves the hydrolysis of nitriles, where (E)-5-methylhex-3-enenitrile is treated with aqueous acid or base to produce the carboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial settings to minimize environmental impact .

Comparison with Similar Compounds

(E)-5-methylhex-3-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

59320-76-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-methylhex-3-enoic acid

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)

InChI Key

CIBMDQOEVWDTDT-UHFFFAOYSA-N

Isomeric SMILES

CC(C)/C=C/CC(=O)O

SMILES

CC(C)C=CCC(=O)O

Canonical SMILES

CC(C)C=CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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